4-(DIMETHYLSULFAMOYL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
CAS No.: 315240-73-4
Cat. No.: VC4607590
Molecular Formula: C20H17N3O3S2
Molecular Weight: 411.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315240-73-4 |
|---|---|
| Molecular Formula | C20H17N3O3S2 |
| Molecular Weight | 411.49 |
| IUPAC Name | N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-12H,1-2H3,(H,21,22,24) |
| Standard InChI Key | QSTCDPZTVXJBJO-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Introduction
The compound 4-(dimethylsulfamoyl)-N-{naphtho[1,2-d] thiazol-2-yl}benzamide is a complex organic molecule featuring a unique combination of functional groups, including a dimethylsulfamoyl group and a naphtho[1,2-d] thiazol moiety. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
Synthesis and Applications
The synthesis of 4-(dimethylsulfamoyl)-N-{naphtho[1,2-d] thiazol-2-yl}benzamide can involve several methods, often utilizing reagents like N,N-dimethylsulfamoyl chloride, which is widely used in the synthesis of sulfonamides and other medicinally important compounds .
Synthesis Methods
-
Use of N,N-Dimethylsulfamoyl Chloride: This reagent is crucial for introducing the dimethylsulfamoyl group into the molecule.
-
Coupling Reactions: Involving the naphtho[1,2-d] thiazol moiety with benzamide derivatives.
Potential Applications
-
Medicinal Chemistry: Compounds with similar structures have shown significant biological activities, suggesting potential applications in drug development.
-
Biological Studies: Interaction studies are essential to understand the compound's behavior within biological systems.
Related Compounds
Several compounds exhibit structural similarities to 4-(dimethylsulfamoyl)-N-{naphtho[1,2-d] thiazol-2-yl}benzamide. These include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-(dimethylsulfamoyl)-N-methyl-N-naphthalen-2-ylbenzamide | C20H20N2O3S | Similar sulfamoyl group; different naphthalene substitution |
| 4-(dimethylsulfamoyl)-N-(2-methylphenyl)benzamide | Not specified | Contains a phenyl substituent; less complex than the target compound |
| N-(2,4-Dimethylphenyl)-4-methylbenzamide | Not specified | Lacks the sulfamoyl group; simpler amide structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume